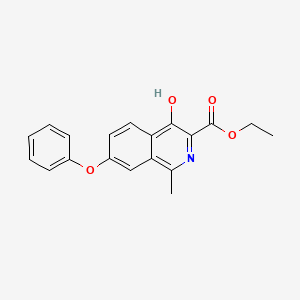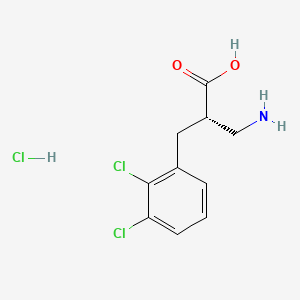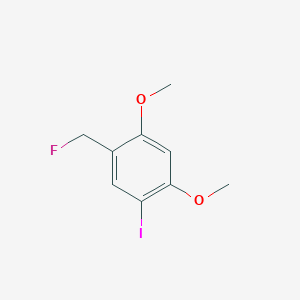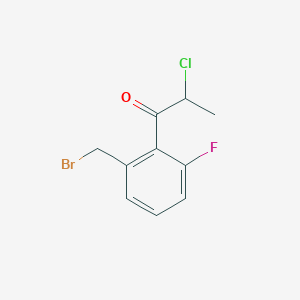
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol typically involves the reaction of 2-methoxybenzaldehyde with trifluoromethylated reagents under specific conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium diisopropylamide (LDA) can be used.
Major Products
Oxidation: Formation of 4,4,4-trifluoro-3-(2-methoxyphenyl)butan-2-one.
Reduction: Formation of 4,4,4-trifluoro-3-(2-methoxyphenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol: Similar structure but with additional methoxy groups.
(E)-4-(4-methoxyphenyl)but-3-en-1-ol: Similar structure but with a single methoxy group.
Uniqueness
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
特性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC名 |
4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-10-5-3-2-4-8(10)9(6-7-15)11(12,13)14/h2-6,15H,7H2,1H3 |
InChIキー |
LUZWKWKVFKKYJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=CCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)






![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)

